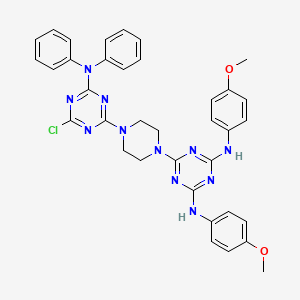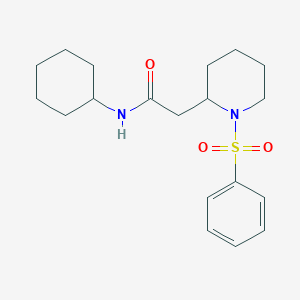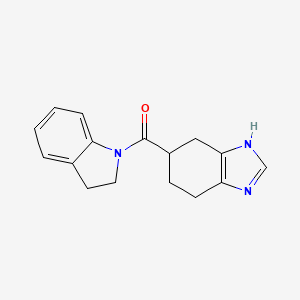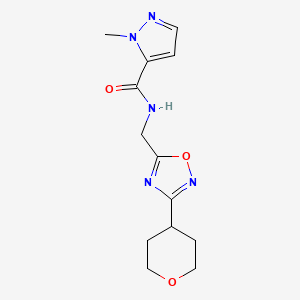
6-(4-(4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)-N2,N4-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(4-(4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)-N2,N4-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine" is a complex molecule that appears to be related to the family of 1,3,5-triazines, which are known for their various applications in materials science and pharmaceuticals. The structure suggests the presence of a triazine core substituted with chloro, diphenylamino, and methoxyphenyl groups, as well as a piperazine ring, which is a common moiety in drug design due to its versatility and pharmacokinetic properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related triazine compounds is discussed in Paper 1. The paper describes the preparation of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, which are structurally similar to the compound of interest. These compounds were synthesized for applications in crystal engineering and their dynamic behavior was studied at low temperatures, revealing the presence of isomers and restricted rotation around the amino-triazine bond .
Molecular Structure Analysis
The molecular structure of triazine derivatives is of significant interest due to their potential applications. In Paper 1, the structure of a related compound, a 4,6-diamino-1,3,5-triazine, was determined using X-ray crystallography. The structure was found to be stabilized by intra- and intermolecular hydrogen bonds, which is a common feature that could be expected in the compound of interest as well, given its structural similarities .
Chemical Reactions Analysis
The chemical reactions of triazine derivatives can be complex due to the presence of multiple reactive sites. Although the specific reactions of the compound are not described, the related compounds in Paper 1 exhibit tautomerism and restricted rotation, which are chemical behaviors that could potentially be observed in the compound of interest as well. These behaviors affect the equilibrium constants and activation free energies, which are important parameters in understanding the reactivity and stability of such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents such as chloro, diphenylamino, and methoxyphenyl groups can affect properties like solubility, melting point, and reactivity. Paper 1 provides insights into the dynamic behavior of triazine compounds, which can be used to infer some of the physical and chemical properties of the compound . For instance, the study of 2D-Exchange spectroscopy in various solvents and temperatures helps in understanding the solubility and stability of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical, 6-(4-(4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)-N2,N4-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, and its derivatives have been synthesized and characterized in various studies. For instance, the synthesis and characterization of dendrimeric melamine cored complexes capped with salen/salophFe(III) and salen/salophCr(III) have been explored. These complexes have shown magnetic behaviors and have been characterized by elemental analysis, FT-IR spectroscopy, thermal analyses, and magnetic susceptibility measurements (Uysal & Koç, 2010).
Optical Properties
Research on the ultraviolet spectrum of s-triazine compounds, including the compound , has indicated notable UV-absorbing properties. Among the compounds studied, 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine has been identified as an exceptional UV absorber (Shao, 2007).
Molecular Structure and Spectroscopic Analysis
The molecular structure, spectroscopic analysis (FT-IR, FT-Raman), and NBO analysis of related triazine compounds have been conducted to understand their properties better. These studies include vibrational spectra, HOMO-LUMO analysis, and nonlinear optical behavior investigations (Kavipriya et al., 2015).
Chemical and Biological Investigations
Chemical and biological investigations of new Ru(III) and Se(IV) complexes containing 1,3,5-triazine chelating derivatives have revealed vital complex formation. These complexes have been structurally investigated using various methods and have shown promising efficiency against human colon and lung cancer cell lines (Al-Khodir et al., 2019).
Ligand Synthesis and Transition Metal Coordination
The synthesis of large 1,3,5-triazine-based ligands coordinating transition metal ions has been explored. These studies include the synthesis of ligands and ball-shaped nanometer-scaled Co complexes. The structural determination of these complexes provides insights into their potential applications (Peppel & Köckerling, 2009).
Electromotive Applications
The development of coated graphite electrode and polymeric membrane electrode for the determination of Sm3+ ion showcases the application of triazine compounds in electromotive fields. These electrodes have shown promising results in detecting Sm3+ in various samples, including medicinal plants and soil (Upadhyay et al., 2012).
Propiedades
IUPAC Name |
6-[4-[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34ClN11O2/c1-49-29-17-13-25(14-18-29)38-32-42-33(39-26-15-19-30(50-2)20-16-26)44-35(43-32)47-23-21-46(22-24-47)34-40-31(37)41-36(45-34)48(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20H,21-24H2,1-2H3,(H2,38,39,42,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZAYUGRAKCTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=NC(=NC(=N4)Cl)N(C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=C(C=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34ClN11O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)

![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)

![3-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B3001235.png)
![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)
![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)
![N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B3001239.png)

![2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B3001241.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3001242.png)